molecular formula C16H18ClN3O2S B13069334 3-amino-N-(4-chlorophenyl)-4-(pyrrolidin-1-yl)benzene-1-sulfonamide

3-amino-N-(4-chlorophenyl)-4-(pyrrolidin-1-yl)benzene-1-sulfonamide

Cat. No.: B13069334
M. Wt: 351.9 g/mol
InChI Key: FDNALNJNGIYCKF-UHFFFAOYSA-N
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Description

3-amino-N-(4-chlorophenyl)-4-(pyrrolidin-1-yl)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of an amino group, a chlorophenyl group, a pyrrolidinyl group, and a benzene sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-chlorophenyl)-4-(pyrrolidin-1-yl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Sulfonamide Moiety: This can be achieved by reacting a suitable sulfonyl chloride with an amine.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the benzene ring with a chlorophenyl group, often using a Friedel-Crafts alkylation reaction.

    Addition of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the pyrrolidinyl ring.

    Reduction: Reduction reactions may target the sulfonamide moiety or the chlorophenyl group.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

In biological research, sulfonamides are often studied for their antimicrobial properties. This compound may exhibit similar activities and could be investigated for its potential as an antibacterial or antifungal agent.

Medicine

Medicinally, sulfonamides have been used to treat bacterial infections. This compound could be explored for its efficacy against resistant strains of bacteria or for its potential in treating other diseases.

Industry

In industry, sulfonamides are used in the production of dyes, herbicides, and other chemicals. This compound could find applications in these areas due to its structural features.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-chlorophenyl)-4-(pyrrolidin-1-yl)benzene-1-sulfonamide would likely involve inhibition of enzyme activity, similar to other sulfonamides. It may target enzymes involved in folate synthesis, thereby disrupting bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim.

    Sulfadiazine: Another sulfonamide with broad-spectrum antibacterial activity.

Uniqueness

What sets 3-amino-N-(4-chlorophenyl)-4-(pyrrolidin-1-yl)benzene-1-sulfonamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C16H18ClN3O2S

Molecular Weight

351.9 g/mol

IUPAC Name

3-amino-N-(4-chlorophenyl)-4-pyrrolidin-1-ylbenzenesulfonamide

InChI

InChI=1S/C16H18ClN3O2S/c17-12-3-5-13(6-4-12)19-23(21,22)14-7-8-16(15(18)11-14)20-9-1-2-10-20/h3-8,11,19H,1-2,9-10,18H2

InChI Key

FDNALNJNGIYCKF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)N

Origin of Product

United States

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